[2-(methylamino)-1,3-thiazol-4-yl]methanol
Description
[2-(Methylamino)-1,3-thiazol-4-yl]methanol (CAS: 1633-78-9) is a thiazole derivative featuring a methylamino group at the 2-position and a hydroxymethyl group at the 4-position of the heterocyclic ring. Its molecular formula is C₅H₈N₂OS, with a molecular weight of 144.19 g/mol . Thiazoles are pharmacologically significant due to their role in enzyme inhibition, antimicrobial activity, and drug design.
Properties
IUPAC Name |
[2-(methylamino)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-6-5-7-4(2-8)3-9-5/h3,8H,2H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYJSZXHRACKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylamino)-1,3-thiazol-4-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the methylamino and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(methylamino)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The thiazole ring can be reduced to a dihydrothiazole derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [2-(methylamino)-1,3-thiazol-4-yl]formaldehyde or [2-(methylamino)-1,3-thiazol-4-yl]carboxylic acid .
Scientific Research Applications
Biological Activities
The thiazole ring structure of [2-(methylamino)-1,3-thiazol-4-yl]methanol is linked to several biological activities:
- Antimicrobial Activity : Compounds containing thiazole moieties have shown effectiveness against various bacterial strains. For instance, studies have indicated that derivatives can exhibit significant antibacterial properties against resistant pathogens like MRSA and E. coli .
- Anticancer Potential : The compound has been explored for its anticancer properties. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation in vitro, with some exhibiting activity comparable to standard chemotherapeutic agents like doxorubicin .
- Anticonvulsant Effects : Thiazole-based compounds have been evaluated for their anticonvulsant properties in animal models. Some derivatives demonstrated significant protection against induced seizures, suggesting potential therapeutic applications for epilepsy .
Case Studies
- Antimicrobial Research :
- Anticancer Activity :
- Neuropharmacological Studies :
Applications in Drug Development
Given its diverse biological activities, this compound serves as a promising lead compound for the development of new pharmaceuticals targeting:
- Infectious Diseases : Potential development of new antimicrobial agents.
- Cancer Therapy : Exploration of thiazole derivatives for novel anticancer drugs.
- Neurological Disorders : Investigating anticonvulsant properties for epilepsy treatment.
Mechanism of Action
The mechanism of action of [2-(methylamino)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and its substituents can interact with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound may affect cellular pathways by modulating receptor activity or interfering with signal transduction processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares [2-(methylamino)-1,3-thiazol-4-yl]methanol with structurally related thiazole derivatives:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | 1633-78-9 | C₅H₈N₂OS | 144.19 | 2-methylamino, 4-hydroxymethyl | Polar, potential H-bond donor/acceptor |
| (2-Amino-1,3-thiazol-4-yl)methanol | 51307-43-8 | C₄H₆N₂OS | 130.17 | 2-amino, 4-hydroxymethyl | Higher basicity due to free -NH₂ group |
| [4-(1,3-Thiazol-2-yl)phenyl]methanol | 454678-91-2 | C₁₀H₉NOS | 191.25 | 2-thiazolyl, 4-phenyl | Lipophilic due to aromatic ring |
| [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol | 1488795-66-9 | C₁₂H₁₃NOS | 219.31 | 2-phenylethyl, 4-hydroxymethyl | Increased molecular weight, hydrophobic |
| [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol | 40235-57-2 | C₅H₇NO₂S | 145.18 | 2-hydroxymethyl, 4-hydroxymethyl | Enhanced H-bonding capacity |
Key Observations :
- Lipophilicity: Aromatic substituents (e.g., phenyl in [4-(1,3-thiazol-2-yl)phenyl]methanol) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Crystallographic and Physicochemical Data
- Hydrogen Bonding Patterns : emphasizes the role of H-bonding in crystal packing. The target compound’s -NH(CH₃) and -CH₂OH groups likely form intermolecular H-bonds, influencing solid-state stability .
- Thermal Stability : Analogous compounds (e.g., ’s thiazole derivatives) exhibit melting points between 73–74°C, suggesting moderate thermal stability for the target compound .
Biological Activity
The compound [2-(methylamino)-1,3-thiazol-4-yl]methanol is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Structural Characteristics
This compound features a thiazole ring with a methylamino group and a hydroxymethyl group. The thiazole structure is known for its ability to interact with biological targets through hydrogen bonding and other interactions, enhancing its therapeutic potential.
Antimicrobial Properties
Thiazole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, This compound has shown promise in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .
Anticancer Activity
Research has demonstrated that thiazole derivatives can possess anticancer properties. The compound's structural features may enhance its ability to induce apoptosis in cancer cells. For example, studies on related thiazole compounds have shown effective inhibition of cell proliferation in various cancer lines, including breast and colon cancer cells . The presence of the methylamino group is believed to contribute to this activity by influencing the compound's interaction with cellular targets.
The mechanisms underlying the biological activity of This compound are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been identified as inhibitors of specific enzymes involved in cancer progression. For instance, compounds targeting HSET (a kinesin involved in mitotic spindle formation) have shown increased multipolarity in treated cells, indicating potential as anticancer agents .
- Cell Cycle Disruption : Thiazole derivatives can disrupt normal cell cycle progression, leading to apoptosis in cancer cells. Studies have indicated that these compounds can induce morphological changes and enhance caspase activity, markers of apoptosis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. This compound exhibited MIC values ranging from 4.69 to 22.9 µM against different bacterial strains including Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
Study 2: Anticancer Activity
In a separate investigation involving human colon cancer cell lines, This compound was tested for its cytotoxic effects. Results showed significant inhibition of cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
